

An In-depth Technical Guide on 2-Chlorotetradecane

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 2-Chlorotetradecane

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Introduction

2-Chlorotetradecane is a halogenated alkane, specifically a chlorinated derivative of tetradecane. It falls under the category of medium-chain chlorinated alkanes (MCCAs), which typically contain 14 to 17 carbon atoms.^{[1][2]} While extensive, in-depth research specifically targeting **2-chlorotetradecane** is limited, a significant body of knowledge exists for the broader class of chlorinated alkanes. These compounds are not known to occur naturally and are produced for various industrial applications.^{[1][3][4]} This guide synthesizes the available information on **2-chlorotetradecane** and related compounds, providing a resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for **2-chlorotetradecane** is not as readily available as for its isomer, 1-chlorotetradecane. However, based on the properties of similar compounds, a number of physical and chemical characteristics can be inferred and are presented below. For comparison, experimentally determined values for 1-chlorotetradecane are included where available.

| Property | Value (1-Chlorotetradecane) | Reference |
|-------------------|------------------------------------|-----------|
| Molecular Formula | C ₁₄ H ₂₉ Cl | [3] |
| Molecular Weight | 232.83 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][4] |
| Boiling Point | 292.9 °C at 760 mmHg | [3][5] |
| Melting Point | -3 °C | [3][4] |
| Density | 0.859 g/cm ³ | [3][6] |
| Flash Point | 122.5 °C | [3] |
| Vapor Pressure | 0.00313 mmHg at 25°C | [3] |
| Water Solubility | <0.01 g/L | [7] |
| Refractive Index | n ₂₀ /D 1.446 | [6] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **2-chlorotetradecane** are not prevalent in the literature. However, general methods for the preparation of haloalkanes can be applied.

General Synthesis of Haloalkanes

Haloalkanes can be synthesized through several established methods:

- Free-radical substitution of alkanes: This method involves the reaction of an alkane with a halogen in the presence of UV light. The reaction proceeds via a free-radical chain mechanism, which includes initiation, propagation, and termination steps.[8]
- Electrophilic addition to alkenes: Alkenes react with hydrogen halides (HX) or halogens (X₂) to form haloalkanes. The addition of hydrogen halides follows Markovnikov's rule, where the halide attaches to the more substituted carbon.[8]

- Substitution of alcohols: Alcohols can be converted to haloalkanes using various reagents, such as hydrogen halides, thionyl chloride (SOCl₂), or phosphorus halides (e.g., PCl₃, PCl₅).^[9]

A plausible, though not specifically cited, synthesis for **2-chlorotetradecane** would involve the hydrohalogenation of 2-tetradecene with hydrogen chloride.

Illustrative Experimental Protocol: Synthesis of 1-Chlorotetradecane from Tetradecan-1-ol

A reported method for the synthesis of the related compound, 1-chlorotetradecane, involves the reaction of tetradecan-1-ol with tosyl chloride and 4-dimethylaminopyridine in dichloromethane. This reaction proceeds over 96 hours at 25°C and yields approximately 95% of the product.^[3]

Analytical Characterization

The characterization of **2-chlorotetradecane** would employ standard analytical techniques used for organic compounds.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and structure of a compound. For chlorinated compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a characteristic M+2 peak in the mass spectrum.^[10] This isotopic pattern is a definitive indicator of the presence of a chlorine atom in the molecule or its fragments.^[10] The fragmentation pattern of long-chain haloalkanes is often similar to that of the corresponding n-alkanes.^[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the precise structure of **2-chlorotetradecane**.

- ¹H NMR: The proton NMR spectrum would show distinct signals for the protons on the carbon bearing the chlorine atom (the methine proton at C2), the adjacent methyl (C1) and methylene (C3) groups, and the remaining methylene and methyl groups of the alkyl chain. The chemical shift of the methine proton would be downfield due to the deshielding effect of

the electronegative chlorine atom. Spin-spin splitting would be observed between adjacent, non-equivalent protons.[\[12\]](#)

- ^{13}C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment. The carbon atom bonded to the chlorine (C2) would exhibit a characteristic chemical shift.

Potential Biological Activity and Toxicity

While there is no specific research on the biological activity of **2-chlorotetradecane**, the broader class of haloalkanes has been studied for its toxicological properties.

Haloalkanes can be bioactivated through cytochrome P450 or glutathione transferase-dependent pathways. The toxicity of some haloalkanes is associated with the formation of reactive intermediates that can bind to cellular macromolecules like DNA, proteins, and lipids, leading to cellular damage.[\[13\]](#) For example, carbon tetrachloride is activated by cytochrome P450 to form a trichloromethyl radical, which can initiate lipid peroxidation and cause liver damage.[\[13\]](#)[\[14\]](#)

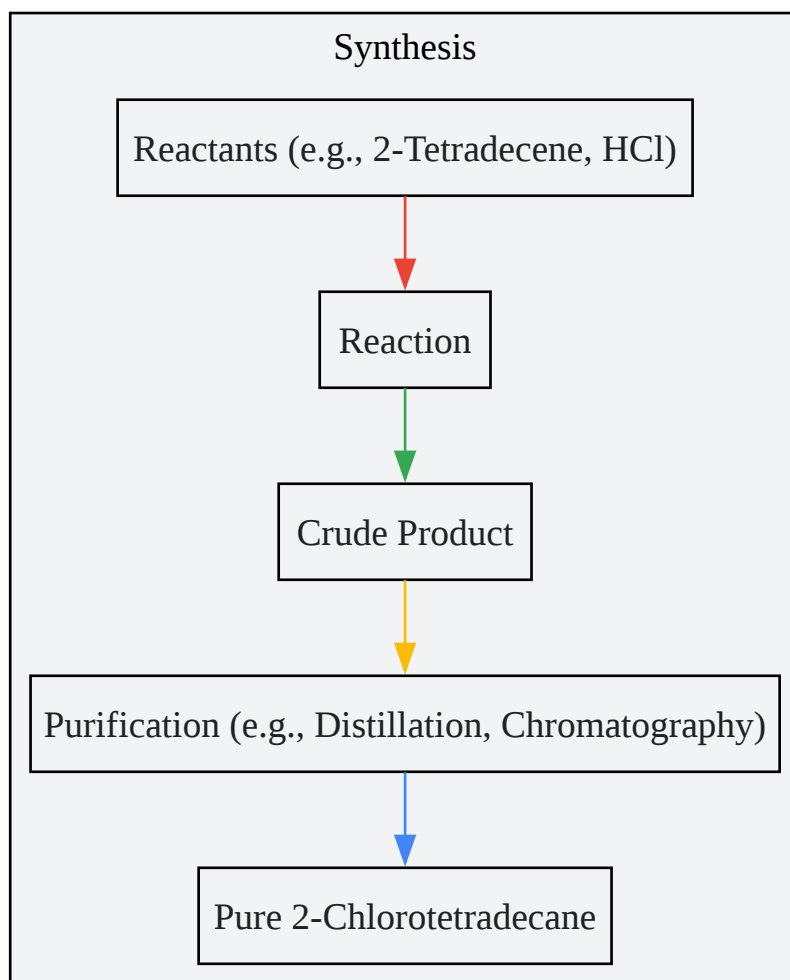
Medium-chain chlorinated paraffins (MCCPs), the group to which **2-chlorotetradecane** belongs, have been shown to cause toxic effects in aquatic invertebrates at low concentrations.[\[15\]](#) Concerns about the persistence, bioaccumulation potential, and toxicity of some chlorinated paraffins have led to regulatory scrutiny.[\[15\]](#)[\[16\]](#)

Potential Research Applications

Given its structure, **2-chlorotetradecane** could serve as a chemical intermediate in organic synthesis. For instance, its isomer, 1-chlorotetradecane, is used in the preparation of surfactants and quaternary ammonium compounds.[\[3\]](#)[\[4\]](#)

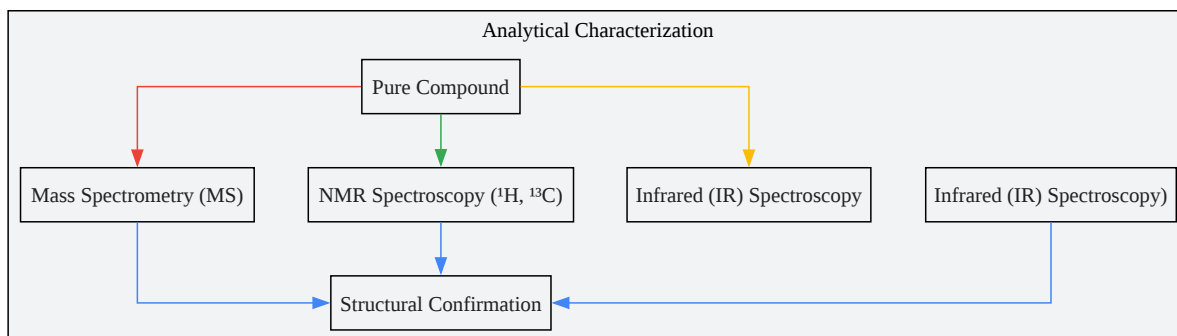
Experimental Workflows

The following diagrams illustrate generalized workflows for the synthesis, characterization, and biological evaluation of a novel compound like **2-chlorotetradecane**.



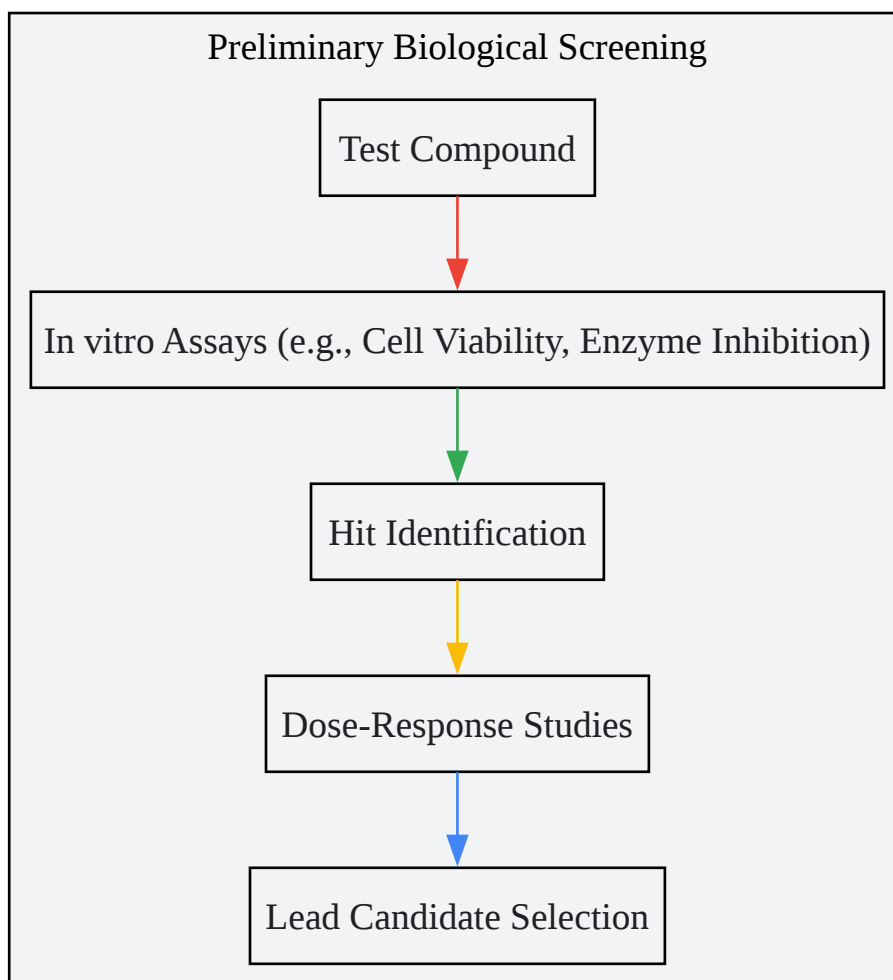
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A generalized workflow for the synthesis and purification of **2-Chlorotetradecane**.



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A workflow for the structural characterization of a synthesized compound.



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A generalized workflow for the initial biological screening of a test compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide on 2-Chlorotetradecane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15478794#literature-review-of-2-chlorotetradecane-research]

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